molecular formula C10H12ClF2NO2 B3126239 (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride CAS No. 332061-67-3

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

Cat. No.: B3126239
CAS No.: 332061-67-3
M. Wt: 251.66 g/mol
InChI Key: OWXYSJXKMBDHAS-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride” consists of a butanoic acid backbone with an amino group at the 3rd carbon and a 3,4-difluorophenyl group also attached to the 3rd carbon . The compound also contains a hydrochloride group, indicating that it is a salt .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Role in Pharmacological Research

Phenolic acids, such as Chlorogenic Acid (CGA), demonstrate a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These effects underline the potential of similar compounds in the treatment of disorders related to oxidative stress and inflammation (Naveed et al., 2018). Additionally, the study of organic acids in acidizing operations for carbonate and sandstone formations offers insights into their chemical utility and applications beyond biomedical research, highlighting their versatility and functional adaptability in different scientific domains (Alhamad et al., 2020).

Biodegradation and Environmental Impact

The biodegradation and environmental fate of polyfluoroalkyl chemicals, which include compounds with structural similarities to (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride, have been extensively studied. These investigations provide critical information on the persistence, transformation, and ecological impact of such compounds, offering a framework for understanding how similar substances might behave in natural settings and their potential environmental risks (Liu & Mejia Avendaño, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(3S)-3-amino-4-(3,4-difluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXYSJXKMBDHAS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332061-67-3
Record name Benzenebutanoic acid, β-amino-3,4-difluoro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
Reactant of Route 3
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
Reactant of Route 4
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride
Reactant of Route 6
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.